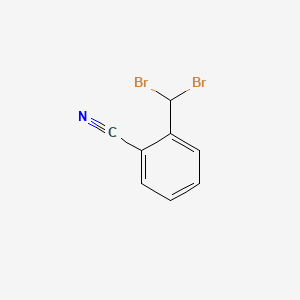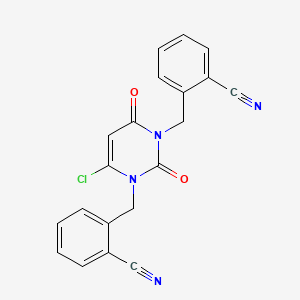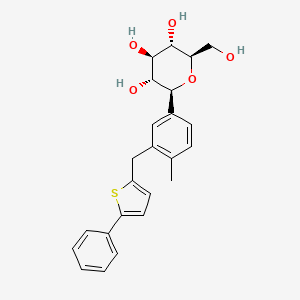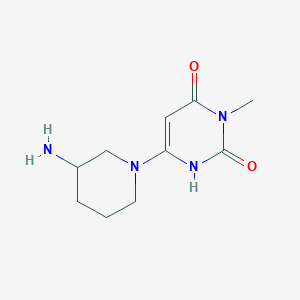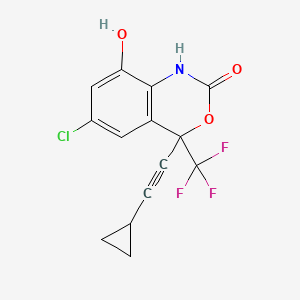
rac 8-Hydroxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac 8-Hydroxy Efavirenz” is a metabolite of Efavirenz , a nonnucleoside HIV-1 reverse transcriptase inhibitor . It is also known as 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H5D4ClF3NO3 . It has a molecular weight of 335.70 .
Chemical Reactions Analysis
“this compound-d4” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical and Chemical Properties Analysis
“this compound” appears as a white to off-white solid . It has a molecular weight of 331.67 and a molecular formula of C14H9ClF3NO3 .
Applications De Recherche Scientifique
Métabolite d'un médicament antirétroviral
“rac 8-Hydroxy Efavirenz” est le principal métabolite du médicament antirétroviral Efavirenz {svg_1}. Il est utilisé dans le traitement du VIH et joue un rôle crucial dans la restauration d'un système immunitaire fonctionnel chez les patients souffrant du syndrome d'immunodéficience acquise {svg_2}.
Stimule le flux glycolytique dans les astrocytes
Des recherches ont montré que “this compound” stimule le flux glycolytique dans les astrocytes viables de manière dépendante du temps et de la concentration {svg_3}. Cela pourrait avoir des implications pour la compréhension des processus métaboliques dans les cellules cérébrales.
Effets secondaires neurologiques potentiels
L'altération du métabolisme du glucose astrocytaire par “this compound” pourrait contribuer aux effets secondaires neurologiques indésirables rapportés chez les patients traités de manière chronique par des médicaments contenant de l'Efavirenz {svg_4}. Cela souligne l'importance de comprendre les effets métaboliques de ce composé.
Outil de recherche dans les études sur les maladies infectieuses
“this compound” est utilisé comme outil de recherche dans les études sur les maladies infectieuses {svg_5}. Il fournit une ressource précieuse pour les chercheurs étudiant les effets des médicaments antirétroviraux et de leurs métabolites.
Matériel de référence dans les études analytiques
Ce composé est également utilisé comme matériau de référence certifié dans les études analytiques {svg_6}. Il contribue à garantir la précision et la fiabilité de l'analyse des données dans ces études.
Inhibiteur enzymatique
“this compound” est classé parmi les inhibiteurs enzymatiques {svg_7}. Cela suggère des applications potentielles dans des études liées à la fonction et à l'inhibition enzymatique.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
this compound, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .
Biochemical Pathways
this compound is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .
Pharmacokinetics
The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .
Result of Action
The inhibition of the HIV-1 reverse transcriptase by this compound results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “this compound” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .
Temporal Effects in Laboratory Settings
The effects of “this compound” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner
Dosage Effects in Animal Models
The effects of “this compound” in animal models vary with dosage
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .
Propriétés
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043213 |
Source


|
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-32-1 |
Source


|
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
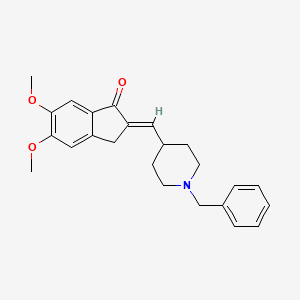
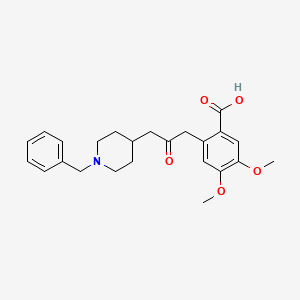
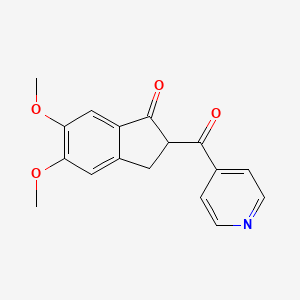




![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
